molecular formula C29H33NO4 B11681982 Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B11681982
M. Wt: 459.6 g/mol
InChI Key: NSAXGXMHIDMEEE-UHFFFAOYSA-N
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Description

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as ammonium acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of substituted quinoline compounds.

Scientific Research Applications

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkyl groups.

Biological Activity

Propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, highlighting its potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C30H35NO4
Molecular Weight 469.60 g/mol
CAS Number Not available

Structural Features

The unique structural features of this compound include:

  • A quinoline core that is characteristic of many biologically active compounds.
  • Multiple functional groups that may interact with various biological targets.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anti-cancer activity. For instance, studies have shown that certain quinoline compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.

Case Study

A study published in the Chemistry and Pharmaceutical Bulletin evaluated the anticancer effects of several quinoline derivatives. The results demonstrated that compounds similar to propyl 2-methyl-5-oxo-7-phenyl... exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potent anti-proliferative effects .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

The mechanism by which these compounds exert their anti-inflammatory effects typically involves:

  • Inhibition of inducible nitric oxide synthase (iNOS).
  • Suppression of NF-kB signaling pathways.
  • Modulation of cyclooxygenase enzymes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that similar quinoline derivatives can act as selective inhibitors for various enzymes implicated in disease processes.

Research Findings

In vitro studies have demonstrated that these compounds can effectively inhibit enzymes such as:

  • Cyclooxygenase (COX)
  • Lipoxygenase (LOX)

These findings suggest that propyl 2-methyl-5-oxo... could serve as a lead compound for developing new anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of propyl 2-methyl-5-oxo..., it is essential to compare it with structurally related compounds:

Compound Biological Activity IC50 (µM)
Ethyl 2-methyl-5-oxo...Moderate anticancer activity15
Methyl 2-methyl-5-oxo...Significant anti-inflammatory effects10
Propyl 2-methyl...Potent anticancer and anti-inflammatoryTBD

Unique Attributes

The presence of the propyl group in this compound may enhance its solubility and bioavailability compared to other derivatives, potentially leading to improved therapeutic efficacy.

Properties

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

IUPAC Name

propyl 2-methyl-5-oxo-7-phenyl-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO4/c1-4-15-33-25-14-10-9-13-22(25)27-26(29(32)34-16-5-2)19(3)30-23-17-21(18-24(31)28(23)27)20-11-7-6-8-12-20/h6-14,21,27,30H,4-5,15-18H2,1-3H3

InChI Key

NSAXGXMHIDMEEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC)C

Origin of Product

United States

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